molecular formula C6H4N2OS B095964 Thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 16234-10-9

Thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B095964
CAS RN: 16234-10-9
M. Wt: 152.18 g/mol
InChI Key: PZMKGWRBZNOIPQ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are a class of compounds that have garnered interest due to their pharmacological properties. These compounds have been synthesized through various methods, often aiming to improve yield, reduce reaction times, and create more environmentally friendly processes. The derivatives have shown potential in pharmacological screening, exhibiting analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . Additionally, they have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), which is a target for cancer therapy . The versatility of these compounds is further demonstrated by their ability to inhibit cancer cell growth, with some showing selectivity towards certain cancer cell lines without toxicity to normal cells .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through various innovative methods. One approach utilized heteropoly acid H3PW12O40 as a catalyst, offering high yields and a recyclable catalyst . Another method reported a one-step synthesis via a catalytic four-component reaction, which is a greener approach that reduces catalyst loading and simplifies purification . Additionally, a one-pot synthesis from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones has been developed, leading to compounds that selectively inhibit cancer cell growth . A solvent-free synthesis catalyzed by POCl3 has also been reported, which is efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored to understand the influence of structural modifications on biological activity. The structure-activity relationships (SAR) of thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of CDK4 have been studied, with modifications to the heteroaryl moiety at the hydrazone leading to variations in potency and selectivity . The crystal structure determination of tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has provided insights into the molecular geometry and conformation, which are important for the self-assembly of molecules in crystals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often include cyclization and condensation steps. For instance, the Gewald reaction followed by a condensation-cyclization reaction has been used to synthesize thieno[2,3-d]pyrimidin-4-amines . The aza-Wittig reaction followed by base-catalyzed cyclization has been employed to create tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives . These reactions are crucial for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core and for introducing various substituents that affect biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are characterized using various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectroscopy . These techniques confirm the formation of the compounds and provide detailed information about their structure. The antimicrobial activity of these derivatives has been screened, showing weak to moderate activity against tested microorganisms . The compounds' ability to form 3D supramolecular architectures in crystals through stacking interactions and hydrogen bonds has also been observed .

Scientific Research Applications

3. EZH2 Inhibitors

4. Antitumor Agents

  • Results : Compound 12e had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells (IC50 = 0.55 μM, 0.95 μM, and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC50 = 15.09 μM) .

5. Antihyperlipidemic Agents

  • Results : Out of the 16 compounds synthesized and tested, 8 compounds have shown a significant effect on the total lipid profile .

4. Antitumor Agents

  • Results : Compound 12e had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2 and K562 cells (IC 50 = 0.55 μM, 0.95 μM and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC 50 = 15.09 μM) .

5. Antihyperlipidemic Agents

  • Results : Out of the 16 compounds synthesized and tested, 8 compounds have shown significant effect on total lipid profile .

6. Antitubercular Agents

  • Results : Some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The results showed that compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

properties

IUPAC Name

3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKGWRBZNOIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375262
Record name Thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

16234-10-9
Record name Thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-thieno[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
SMH Sanad, AEM Mekky - Mendeleev Communications, 2021 - Elsevier
A three-component protocol involving the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylate, Me 2 NCH(OMe) 2 and heteroaryl (bis)amines in dioxane under microwave irradiation …
Number of citations: 15 www.sciencedirect.com
SMH Sanad, MAE Hawass, AAM Ahmed… - Synthetic …, 2018 - Taylor & Francis
4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile (1) reacted with ethyl chloroacetate (2) in ethanolic sodium acetate solution to …
Number of citations: 24 www.tandfonline.com
MG Liu, YG Hu, MW Ding - Tetrahedron, 2008 - Elsevier
Mono(iminophosphorane) 4 was selectively prepared from the reaction of 3,4-diaminothieno[2,3-b]thiophene 3 with excess triphenylphosphine, C 2 Cl 6 , and Et 3 N due to …
Number of citations: 62 www.sciencedirect.com
YW Ho - Journal of the Chinese Chemical Society, 2001 - Wiley Online Library
2,3‐Disubstituted‐pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4(3H)‐ones 8a‐8c, 9a‐9c were obtained by treatment of pyrido[3′,2′:4,5]thieno[3,2‐d][1,3]oxazin‐4(3H)‐one derivative 3,…
Number of citations: 13 onlinelibrary.wiley.com
Y Endo, K Kawai, T Asano, S Amano… - Bioorganic & Medicinal …, 2015 - Elsevier
A new series of thienopyrimidinones is synthesized and evaluated as selective phosphodiesterase 7 (PDE7) inhibitors for the treatment of inflammatory diseases. The modification of the …
Number of citations: 17 www.sciencedirect.com
Y Endo, K Kawai, T Asano, S Amano… - Bioorganic & Medicinal …, 2015 - Elsevier
The discovery and SAR study of a new series of soluble and highly potent phosphodiesterase (PDE) 7 inhibitors are described herein. We explored a new lead compound with …
Number of citations: 13 www.sciencedirect.com
E Bousquet, G Romeo, F Guerrera… - Il Farmaco; Edizione …, 1985 - europepmc.org
A series of Schiff bases of 3-amino-2, 7, 9-trimethylpyrido-[3', 2',: 4, 5] thieno [3, 2-d] pyrimidin-4 (3H)-one with aromatic aldehydes was synthesized. The compounds showed interesting …
Number of citations: 82 europepmc.org
O Shyyka, N Pokhodylo, N Finiuk, V Matiychuk… - Scientia …, 2018 - mdpi.com
Anticancer screening of several novel thienopyrimidines has been performed. The thienopyrimidine derivatives were synthesized from available starting materials according to the …
Number of citations: 31 www.mdpi.com
YMA Aziz, MM Said, HA El Shihawy, KAM Abouzid - Bioorganic Chemistry, 2015 - Elsevier
In an effort to develop ATP-competitive VEGFR-2 selective inhibitors, a novel series of tricyclic pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were designed and …
Number of citations: 30 www.sciencedirect.com
R Mustière, P Lagardere, S Hutter, V Dell'Orco… - European Journal of …, 2022 - Elsevier
Gamhepathiopine (also known as M1), is a multi-stage acting antiplasmodial 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride that was first described in 2015. The …
Number of citations: 2 www.sciencedirect.com

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